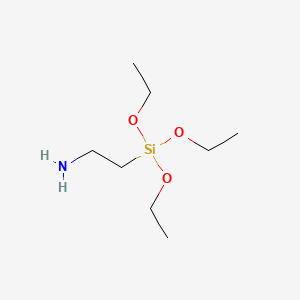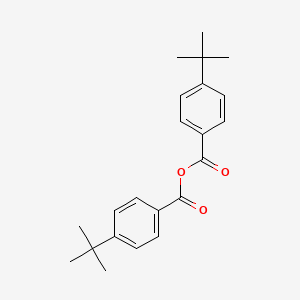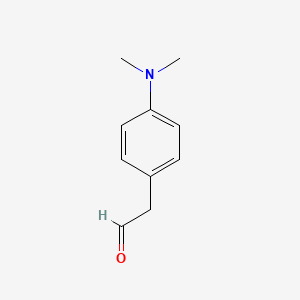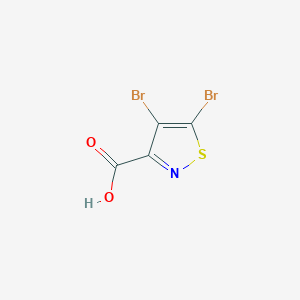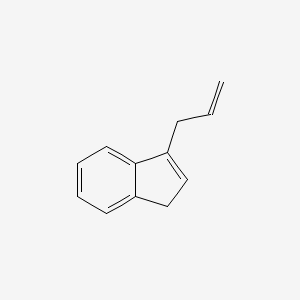
3-(prop-2-en-1-yl)-1H-indene
Overview
Description
3-(prop-2-en-1-yl)-1H-indene is a chemical compound that belongs to the family of indene derivatives. It is a yellowish liquid that is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism Of Action
The mechanism of action of 3-(prop-2-en-1-yl)-1H-indene is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and antioxidant effects through the inhibition of the NF-κB signaling pathway. It has also been suggested that 3-(prop-2-en-1-yl)-1H-indene may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
3-(prop-2-en-1-yl)-1H-indene has been shown to possess anti-inflammatory and antioxidant properties. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have potential as a plant growth regulator.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(prop-2-en-1-yl)-1H-indene in lab experiments is its relatively low toxicity. This compound is also readily available and can be synthesized using relatively simple methods. However, one of the limitations of using 3-(prop-2-en-1-yl)-1H-indene in lab experiments is its instability. This compound is prone to degradation and may require special handling and storage conditions.
Future Directions
There are several future directions for research on 3-(prop-2-en-1-yl)-1H-indene. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties. Another potential direction is the development of this compound as an anti-cancer agent. In addition, further research could be conducted on the potential use of 3-(prop-2-en-1-yl)-1H-indene as a plant growth regulator. Finally, research could be conducted to explore the potential industrial applications of this compound.
Scientific Research Applications
3-(prop-2-en-1-yl)-1H-indene has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been found to possess anti-inflammatory and antioxidant properties. It has also been shown to have potential as an anti-cancer agent. In agriculture, 3-(prop-2-en-1-yl)-1H-indene has been studied for its potential use as a plant growth regulator. In industry, this compound has been investigated for its potential use as a precursor for the synthesis of other compounds.
properties
IUPAC Name |
3-prop-2-enyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h2-4,6-8H,1,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSAOGCYQVJZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510456 | |
| Record name | 3-(Prop-2-en-1-yl)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(prop-2-en-1-yl)-1H-indene | |
CAS RN |
2294-87-3 | |
| Record name | 3-(Prop-2-en-1-yl)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



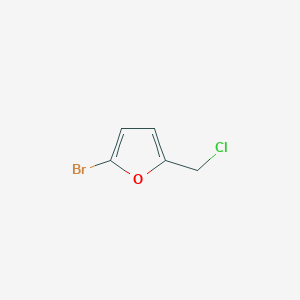
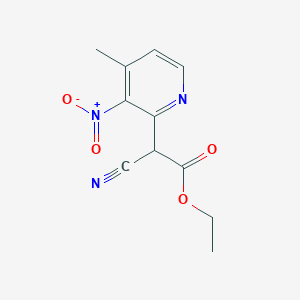
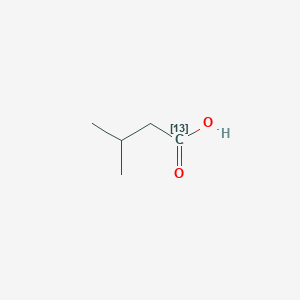
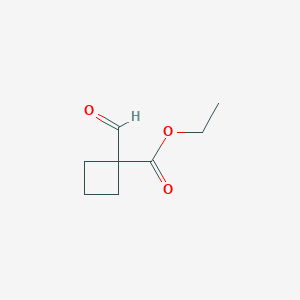
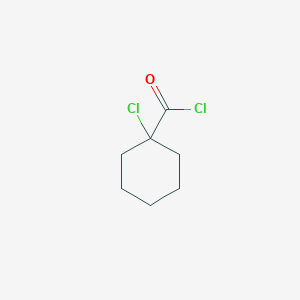
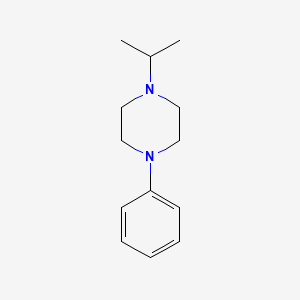
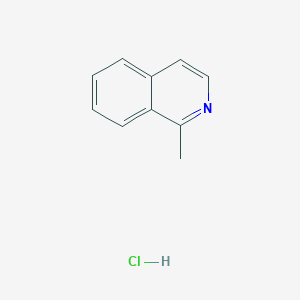
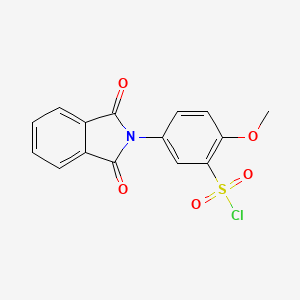
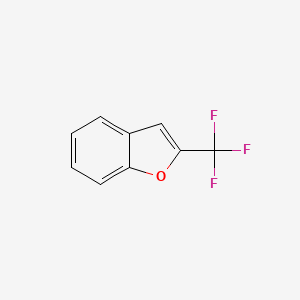
![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)
